![molecular formula C7H5NO B1253681 フロン[3,2-b]ピリジン CAS No. 272-62-8](/img/structure/B1253681.png)
フロン[3,2-b]ピリジン
概要
説明
Furo[3,2-b]pyridine is an organic compound belonging to the class of heterocyclic compounds. It is a bicyclic molecule with a fused pyridine ring and a furan ring. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. Furo[3,2-b]pyridine is widely used in a variety of scientific research applications due to its unique properties.
科学的研究の応用
複素環式化合物の合成
フロン[3,2-b]ピリジンは、様々な複素環式化合物の合成において汎用性の高い試薬として機能します。 その構造は求核攻撃を受けやすく、様々な環状付加反応を起こすことができ、複雑な複素環を構築することができます 。これらの複素環は、生物活性を持つため、多くの医薬品や農薬において基本的な構造となっています。
不斉触媒
この化合物は、特に金、パラジウム/リン酸触媒による逐次触媒において、不斉触媒として用いられてきました 。このプロセスにより、高い収率と優れた選択性でエナンチオ富化されたフロン[3,2-b]ピリジンを生成することができ、目的のキラル特性を持つ医薬品を製造するために重要です。
金属配位のためのリガンド
フロン[3,2-b]ピリジンは、金属イオンの配位のためのリガンドとして機能します。この用途は、様々な工業的および医薬品の用途を持つ金属錯体の形成につながる可能性があるため、配位化学の分野において重要です。
有機反応触媒
また、有機反応の触媒としても使用されます。触媒として、フロン[3,2-b]ピリジンは化学反応の速度を向上させることができ、工業プロセスにおける効率を高め、コストを削減するのに役立ちます。
キナーゼ阻害
この化合物は、高選択的なキナーゼ阻害剤の開発のための特権的な足場です 。キナーゼは、シグナル伝達と細胞調節において重要な役割を果たす酵素であり、その阻害剤は、がんなどの病気の治療に重要です。
ヘッジホッグ経路の調節
フロン[3,2-b]ピリジン誘導体は、ヘッジホッグシグナル経路の有効なモジュレーターとして報告されています 。この経路は胚発生において重要であり、その調節不全は様々ながんに関与しているため、これらの誘導体は潜在的な治療薬となる可能性があります。
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
furo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-2-7-6(8-4-1)3-5-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTCKZIKGWZNCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480596 | |
| Record name | furo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272-62-8 | |
| Record name | Furo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=272-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | furo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furo[3,2-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research suggests that some furo[3,2-b]pyridine derivatives, particularly 3,5,7-trisubstituted analogs, can act as sub-micromolar modulators of the Hedgehog signaling pathway, a key pathway in embryonic development and frequently dysregulated in various cancers. [] This highlights their potential as anticancer agents targeting this specific pathway.
ANone: The molecular formula of furo[3,2-b]pyridine is C7H5NO. Its molecular weight is 119.12 g/mol.
A: Multiple research papers provide detailed spectroscopic data (NMR, IR, MS) for various synthesized furo[3,2-b]pyridine derivatives. These data are essential for characterizing and confirming the structures of the synthesized compounds. [, , , , , ]
ANone: The provided research papers primarily focus on the synthesis and biological evaluation of furo[3,2-b]pyridine derivatives. Information regarding their material compatibility and stability under various conditions is limited. Further research is needed to explore these aspects and their potential applications in different material science contexts.
ANone: The available research focuses on furo[3,2-b]pyridine as a bioactive scaffold rather than a catalyst. There's no direct evidence presented about its catalytic properties or applications in the provided articles.
A: While not extensively discussed, some research mentions utilizing computational chemistry techniques. For instance, one study employed computational modeling to investigate the interaction between CLK1, a cdc-like kinase, and a specific furo[3,2-b]pyridine derivative (compound 12h), providing insights into their binding mode. []
A: SAR studies have demonstrated that the position and type of substituents on the furo[3,2-b]pyridine core significantly influence its biological activity. For example: * 3,5-Disubstituted furo[3,2-b]pyridines: Showed potent and selective inhibitory activity against CLK kinases. [] * 3,5,7-Trisubstituted furo[3,2-b]pyridines: Exhibited modulation of the Hedgehog signaling pathway, with some derivatives demonstrating sub-micromolar potency. [] * 2-Substituted furo[3,2-b]pyridines: Some compounds within this series, particularly those with specific substitutions at the 2-position, exhibited promising anticancer properties. []
A: Research indicates that 3,5-disubstituted furo[3,2-b]pyridines are potent and selective inhibitors of CLK kinases. Notably, modifications at these positions significantly impact their inhibitory potency and selectivity profiles. Further exploration of SAR in this context is crucial for developing highly optimized CLK inhibitors. [, ]
A: While the research mainly focuses on synthesis and biological activity, one study mentions modifying a furo[3,2-b]pyridine derivative to enhance its metabolic stability in various liver microsomes. [] This suggests that the stability of these compounds can be influenced by structural modifications and highlights the importance of considering stability during drug development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

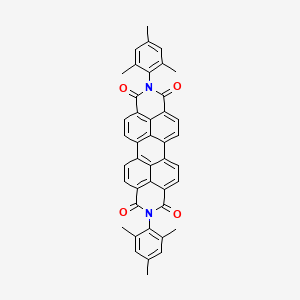
![Bicyclo[2.2.1]hept-2-ene, 5-(phenylsulfinyl)-](/img/structure/B1253600.png)
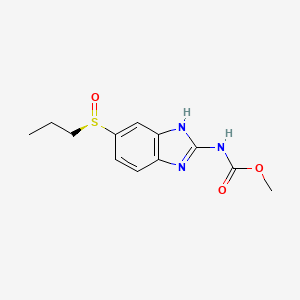
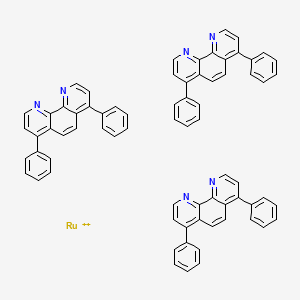
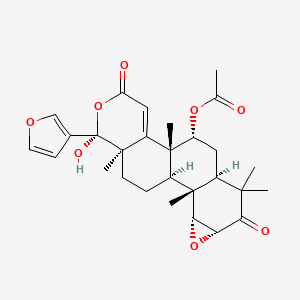
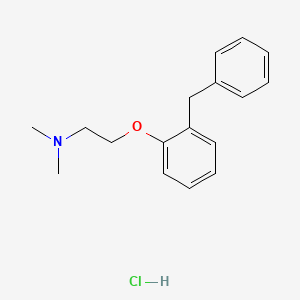
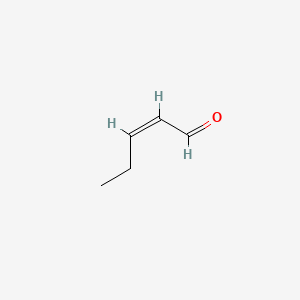
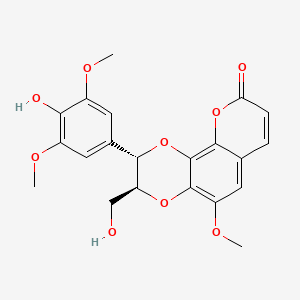
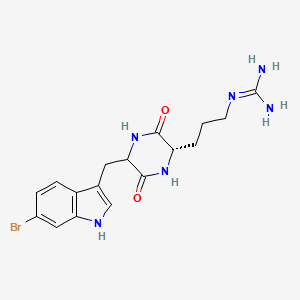
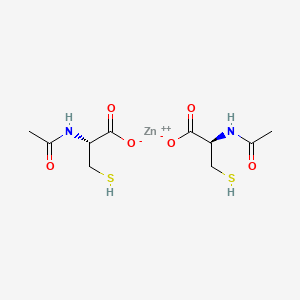
![(1S,4R,7S,10S,13S,16S)-24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1253617.png)
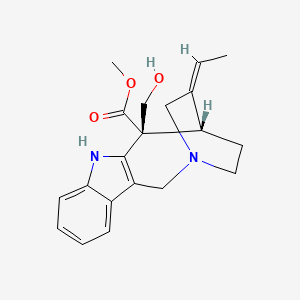
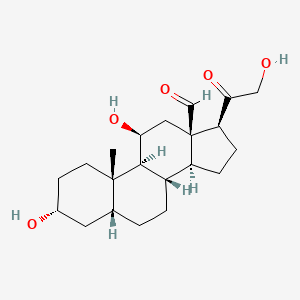
![[17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B1253623.png)
